![molecular formula C9H8O4S B5677419 3-[(carboxymethyl)thio]benzoic acid](/img/structure/B5677419.png)
3-[(carboxymethyl)thio]benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various methods including solvothermal reactions, where tricarboxylic acids react under specific conditions to form coordination polymers with metal cations. For instance, the synthesis of a coordination polymer of 3-(3,5-dicarboxybenzyloxy)benzoic acid with zinc under solvothermal conditions highlights the process of complete deprotonation and the formation of a complex structure involving metal-ligand bonds through carboxylate groups (Patra & Goldberg, 2013).
Molecular Structure Analysis
The molecular structure of related benzoic acid derivatives often features complex coordination polymers. For example, lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates exhibit interesting structural characteristics, including one-dimensional coordination polymers and two-dimensional molecular arrays held together by hydrogen-bonding interactions (Sivakumar et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving benzoic acid derivatives can lead to the formation of various complex structures. For instance, the nickel-catalyzed decarbonylative thioetherification of carboxylic acids with thiols demonstrates the versatility of these compounds in forming thioethers, which has potential applications in organic synthesis and the modification of bioactive molecules (Xu et al., 2022).
Physical Properties Analysis
The physical properties of benzoic acid derivatives, such as their crystal structures and polymorphism, are of significant interest. For instance, conformational polymorphism observed in 3-(azidomethyl)benzoic acid highlights the potential implications in the design of solid-state reactions, with similar carboxylic acid dimers and π–π stacking across different structures (Decato et al., 2023).
Chemical Properties Analysis
The chemical properties of benzoic acid derivatives, such as their reactivity and interaction with various chemical agents, are crucial for understanding their potential applications. Radical decarboxylative carbometalation of benzoic acids, for example, demonstrates a novel approach to the functionalization of these compounds, enabling reactions like decarboxylative fluorination (Xu et al., 2021).
Scientific Research Applications
Application in Food and Environment
3-[(Carboxymethyl)thio]benzoic acid, as a derivative of benzoic acid, is significant in the context of food and environmental sciences. Benzoic acid and its derivatives are known for their widespread use as preservatives due to their antibacterial and antifungal properties. They are found in various products including foods, cosmetics, hygiene, and pharmaceutical products. These compounds are distributed extensively in the environment, including in water, soil, and air, which leads to common and prolonged human exposure (del Olmo, Calzada, & Nuñez, 2017).
Pharmaceutical Research
In the pharmaceutical sector, the derivatives of benzoic acid play a crucial role. For instance, thiol-based inhibitors containing a benzyl moiety, which can include compounds like 3-[(carboxymethyl)thio]benzoic acid, have been synthesized and tested for their ability to inhibit glutamate carboxypeptidase II. This has implications in the treatment of neuropathic pain, as shown in rat models (Majer et al., 2006).
Materials Science
In materials science, derivatives of benzoic acid like 3-[(carboxymethyl)thio]benzoic acid are used in the synthesis of luminescent materials. For example, Eu(III) complexes with benzoic acid carboxymethyl ester derivatives exhibit potent luminescent properties, indicating their potential application in this field (Xi, Xia, Zhao, & Chen, 2015).
Synthetic Chemistry
In synthetic chemistry, derivatives of benzoic acid are used in various reactions. For instance, the one-pot synthesis of heterocyclic β-chlorovinyl aldehydes uses substituted 2-[(carboxymethyl)amino]benzoic acids. Such methodologies are vital for creating complex organic compounds, which can have various applications in medicinal chemistry and material sciences (Majo & Perumal, 1996).
Environmental Biosynthesis
Benzoic acid and its derivatives are also important in the study of environmental biosynthesis. For example, benzoic acid is a precursor in the biosynthesis of the benzoyl moiety of cocaine in plants (Leete, Bjorklund, & Sung, 1988).
properties
IUPAC Name |
3-(carboxymethylsulfanyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4S/c10-8(11)5-14-7-3-1-2-6(4-7)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVWEEPBMVCKCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SCC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Carboxymethyl)thio]benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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